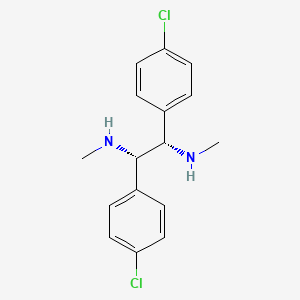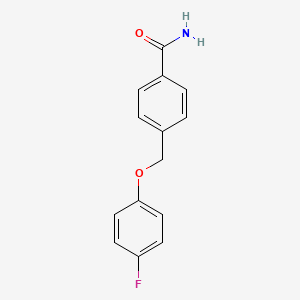
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine is a complex organic compound that features a purine base structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of tert-butyldimethylsilyl and diethoxypropyl groups in its structure makes it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the tert-butyldimethylsilyl group through silylation. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) . The diethoxypropyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
(S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides stability and protection to reactive sites, allowing for selective reactions. The purine base structure enables the compound to interact with nucleic acids and enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-6-(((Tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane
- (2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets (S)-7-(2-(((Tert-butyldimethylsilyl)oxy)methyl)-3,3-diethoxypropyl)-6-chloro-7H-purin-2-amine apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of both tert-butyldimethylsilyl and diethoxypropyl groups enhances its stability and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C19H34ClN5O3Si |
|---|---|
Poids moléculaire |
444.0 g/mol |
Nom IUPAC |
7-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-diethoxypropyl]-6-chloropurin-2-amine |
InChI |
InChI=1S/C19H34ClN5O3Si/c1-8-26-17(27-9-2)13(11-28-29(6,7)19(3,4)5)10-25-12-22-16-14(25)15(20)23-18(21)24-16/h12-13,17H,8-11H2,1-7H3,(H2,21,23,24)/t13-/m0/s1 |
Clé InChI |
PONDSZBGBSOBSJ-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC([C@@H](CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
SMILES canonique |
CCOC(C(CN1C=NC2=C1C(=NC(=N2)N)Cl)CO[Si](C)(C)C(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


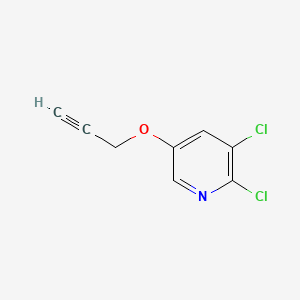
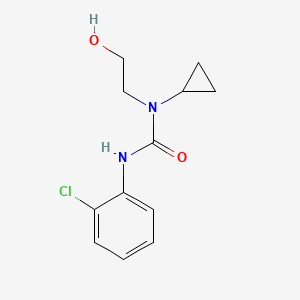
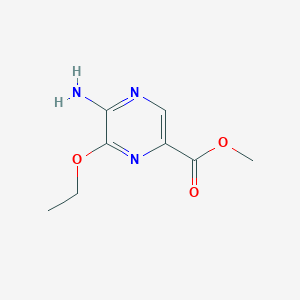
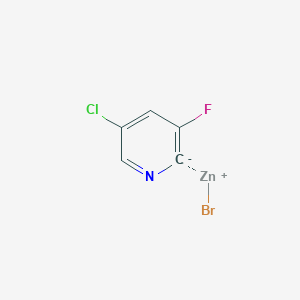
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)

![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)


![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
